molecular formula C19H24N2O5 B12619503 2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-

2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-

Cat. No.: B12619503
M. Wt: 360.4 g/mol
InChI Key: RQVCVDKUQLKQMR-LJQANCHMSA-N
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Description

2,5-Diazaspiro[34]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- is a complex organic compound with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- typically involves multiple steps. One common method includes the protection of amino groups followed by cyclization reactions to form the spirocyclic core. The final steps often involve esterification and purification processes .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester
  • 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester

Uniqueness

What sets 2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- apart is its specific spirocyclic structure and the presence of both ester and amide functional groups.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

5-O-benzyl 2-O-tert-butyl (4R)-3-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate

InChI

InChI=1S/C19H24N2O5/c1-18(2,3)26-16(23)20-13-19(15(20)22)10-7-11-21(19)17(24)25-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3/t19-/m1/s1

InChI Key

RQVCVDKUQLKQMR-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C1=O)CCCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1=O)CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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